1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Overview
Description
“1-(4-Amino-2-fluorophenyl)piperidin-4-ol” is a chemical compound with the empirical formula C11H15FN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Piperidones, which include “1-(4-Amino-2-fluorophenyl)piperidin-4-ol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and reactions .Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2-fluorophenyl)piperidin-4-ol” includes a piperidine ring bound to a phenyl group . The molecular weight of this compound is 210.25 g/mol.Scientific Research Applications
Reversible Fluorescence Probes
The reversible redox reaction of compounds similar to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" has been utilized to develop fluorescent probes. These probes are sensitive and selective for detecting specific redox cycles in aqueous solutions and living cells, demonstrating their potential in biological and chemical sensing applications (Wang, Ni, & Shao, 2016).
Antimycobacterial Activity
Research has shown that spiro-piperidin-4-ones, related to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol," exhibit significant antimycobacterial activity. These compounds provide a stereoselective synthesis route and have shown promise in vitro and in vivo against various strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis (Kumar et al., 2008).
Novel Antidepressant Candidates
Derivatives of "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" have been explored for their potential as 5-HT1A receptor agonists, showing promising antidepressant effects in preclinical models. These compounds exhibit potent and selective activity, suggesting their utility in developing new treatments for depression (Vacher et al., 1999).
Aurora Kinase Inhibition for Cancer Treatment
The compound has shown potential as an Aurora kinase inhibitor, which is significant for cancer treatment. By inhibiting Aurora A, it could be useful in developing new anticancer drugs (ロバート ヘンリー,ジェームズ, 2006).
Neuroleptic and Antipsychotic Research
Compounds structurally related to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" have been investigated for their neuroleptic and antipsychotic properties, including their interactions with various neurotransmitter receptors. These studies contribute to understanding the mechanisms of action of potential new drugs for treating psychiatric disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).
Future Directions
Piperidones, including “1-(4-Amino-2-fluorophenyl)piperidin-4-ol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHCBYRSCYRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651872 | |
Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
CAS RN |
873537-51-0 | |
Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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